4,6-Dinitroresorcinol
Overview
Description
4,6-Dinitroresorcinol is a chemical compound with the formula C6H4N2O6 . It is used in the field of high molecular synthetic material .
Synthesis Analysis
The synthesis of 4,6-Dinitroresorcinol involves several steps. The process begins with 4,6-dinitro-m-dichlorobenzene, polymer dihydric alcohol, fatty primary alcohol, and liquid caustic . The 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions. The resulting 4,6-dinitro-3-methoxyphenol then reacts with sulfuric acid, and the phenolic ether is hydrolyzed to protect the hydroxyl phenolic group to react, producing 4,6-dinitroresorcinol .Molecular Structure Analysis
The molecular structure of 4,6-Dinitroresorcinol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
When the polymer dihydric alcohol, which is used as a catalyst, exists, the 4,6-dinitro-m-dichlorobenzene and the fatty primary alcohol, along with the liquid caustic, undergo a catalytic etherealization reaction under normal or high-temperature conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,6-Dinitroresorcinol can be found in the NIST/TRC Web Thermo Tables (WTT) .Scientific Research Applications
1. Photocatalytic Degradation
- Application Summary : 4,6-Dinitroresorcinol is used in the photocatalytic degradation of 2-chloro-4,6-dinitroresorcinol (CDNR) in industrial wastewater .
- Methods of Application : Borosilicate glass supported TiO2 was prepared by a sol-gel route via dip-coating method and used under UV light irradiation for the degradation process .
- Results : At pH 2, reaction time 3.5h, CDNR concentration 10mg/L, NaCl concentration 5.85% (w/w) and TiO2 dosage 1.0g/L, 97.7% of CDNR was degraded .
2. Hydrogenation–Dechlorination
- Application Summary : 4,6-Dinitroresorcinol is used in the hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR) .
- Methods of Application : Pd catalysts supported on active carbon (Pd/C) prepared by impregnation–deposition were used in the process .
- Results : Pd/C catalysts with high Pd0/(Pd0 + Pdn+) exhibited high activity for hydrogenation of CDNR .
3. Preparation of High Molecular Synthetic Material
- Application Summary : 4,6-Dinitroresorcinol is used in the preparation of high molecular synthetic material .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
4. Synthesis of 4,6-Diaminoresorcinol
- Application Summary : 4,6-Dinitroresorcinol is used in the synthesis of 4,6-diaminoresorcinol (DAR), an indispensable monomer used in the preparation of polybenzoxazoles (PBO) that can be processed into special fibers with both high tensile strength and thermal stability .
- Methods of Application : The process involves one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR), which is one of the most cost-effective routes .
- Results : The yield of the target product 4,6-diaminoresorcinol (DAR) largely depends on the solvent media .
5. Preparation of High Molecular Synthetic Material
- Application Summary : 4,6-Dinitroresorcinol is used in the preparation of high molecular synthetic material .
- Methods of Application : The method involves a catalytic etherification reaction under normal or high temperature conditions .
- Results : The produced products have no organic solvent, the viscosity of the polymer is high, the hot melt is strong, and the blank is filled .
6. Separation of 4,6-Dinitroresorcinol
- Application Summary : 4,6-Dinitroresorcinol is used in the separation process on Newcrom R1 HPLC column .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results : The results or outcomes of this application are not detailed in the source .
7. Synthesis of Polybenzoxazoles
- Application Summary : 4,6-Dinitroresorcinol is used in the synthesis of polybenzoxazoles (PBO), which can be processed into special fibers with both high tensile strength and thermal stability, enabling wide applications in the military and aerospace fields .
- Methods of Application : The process involves one-pot catalytic hydrogenation and hydrodechlorination (HDC) of 2-chloro-4,6-dinitroresorcinol (CDNR), which is one of the most cost-effective routes .
- Results : The yield of the target product 4,6-diaminoresorcinol (DAR) largely depends on the solvent media .
8. Preparation of 4,6-Dinitro-3-Methoxyphenol
- Application Summary : 4,6-Dinitroresorcinol is used in the preparation of 4,6-dinitro-3-methoxyphenol .
- Methods of Application : The method involves a catalytic etherification reaction under normal or high temperature conditions .
- Results : The produced products have no organic solvent, the viscosity of the polymer is high, the hot melt is strong, and the blank is filled .
9. Separation on Newcrom R1 HPLC Column
Safety And Hazards
4,6-Dinitroresorcinol is a flammable solid. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
4,6-dinitrobenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXIRNHACKAGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210606 | |
Record name | 4,6-Dinitroresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dinitroresorcinol | |
CAS RN |
616-74-0 | |
Record name | 4,6-Dinitroresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dinitroresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616740 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Dinitroresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40210606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dinitroresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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